5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine
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Overview
Description
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a pentan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 2-tert-butylphenol with a suitable halogenated pentane derivative under basic conditions. Common reagents include sodium or potassium hydroxide.
Amine Formation: The resulting intermediate is then subjected to amination using diethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylphenoxy)acetic acid
- 2-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide
- 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)-pyridyl)phenol
Uniqueness
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific combination of a tert-butyl group, phenoxy moiety, and pentan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(2-tert-butylphenoxy)-N,N-diethylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-6-20(7-2)15-11-8-12-16-21-18-14-10-9-13-17(18)19(3,4)5/h9-10,13-14H,6-8,11-12,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKAJNDAVYUMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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